Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula . It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a benzodiazole ring system and a carboxylate functional group, making it of interest in various scientific fields.
This compound can be sourced from chemical suppliers and is classified under organic compounds, specifically as a benzimidazole derivative. Its identification number in chemical databases is 904686-95-9, which facilitates its tracking in research and industrial applications. Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate is primarily utilized in synthetic organic chemistry and medicinal chemistry due to its potential pharmaceutical properties.
The synthesis of methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate typically involves the reaction of 1-isopropyl-2-methyl-1H-benzimidazole with methyl chloroformate. The process can be outlined as follows:
Industrial production methods mirror these laboratory techniques but are optimized for scale, often employing continuous flow reactors to enhance efficiency and yield.
The molecular structure of methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate features a benzodiazole core with specific substituents that influence its chemical behavior:
The compound's structure can be visualized through its two-dimensional representation which shows the arrangement of atoms within the molecule. The presence of the carboxylate group contributes to its reactivity and solubility characteristics.
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate's mechanism of action involves interactions with specific molecular targets. It is believed to modulate enzyme activity or receptor binding, influencing various cellular processes such as signal transduction and gene expression. Ongoing research aims to elucidate these pathways further, particularly regarding its potential therapeutic effects.
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate exhibits distinct physical properties:
The chemical properties include:
These properties are crucial for determining the compound's applicability in various scientific fields .
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate has several notable applications:
The synthesis of Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 904686-95-9) primarily relies on acid-catalyzed condensation reactions between 4-amino-3-N-methylaminobenzoic acid and isobutyraldehyde or its equivalents. This method adapts classical benzimidazole formation principles, where o-phenylenediamine derivatives undergo cyclodehydration with carbonyl compounds under acidic conditions [4] [10]. A typical procedure involves refluxing equimolar substrates in acetic acid or polyphosphoric acid (PPA) for 6–12 hours, achieving moderate yields (50–65%). The ester group’s stability during cyclization necessitates precise control of reaction temperature and pH to prevent hydrolysis [2] [5].
Recent optimizations employ microwave-assisted condensation, reducing reaction times to 30–45 minutes while improving yields to 75–80%. This approach minimizes side products like N-alkylated isomers through uniform heating . Alternative pathways use methyl 3-amino-4-(isopropylamino)benzoate condensed with triethyl orthoacetate, which directly introduces the 2-methyl group in a single step [4].
Table 1: Comparison of Traditional Condensation Methods
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetic Acid | 110–120 | 10–12 | 52 | 90 |
Polyphosphoric Acid | 140–150 | 6–8 | 65 | 92 |
HCl (aq.)/Ethanol | 80–90 | 8–10 | 48 | 88 |
Microwave/PPA | 150 (μW) | 0.75 | 78 | 95 |
Key limitations include the separation of regioisomers when unsymmetric diamines are used and the need for chromatographic purification to achieve >95% purity for pharmaceutical applications [5] [10].
Microwave irradiation has revolutionized the synthesis of benzodiazole derivatives by enabling rapid, energy-efficient cyclizations. For Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate, single-mode microwave reactors facilitate reactions in 15–20 minutes at 150°C, using ethanol/water mixtures as green solvents. This method enhances atom economy by suppressing decarboxylation and hydrolysis side reactions [9].
One-pot multicomponent reactions (MCRs) offer further advantages by integrating esterification, imine formation, and cyclization into a single operational step. A representative protocol combines:
Table 2: Microwave vs. MCR Performance Metrics
Method | Reaction Time | Yield (%) | Energy Use (kW/mol) | Byproduct Formation |
---|---|---|---|---|
Conventional Reflux | 10–12 h | 52 | 8.5 | High (15–20%) |
Microwave-Assisted | 0.25–0.5 h | 78 | 1.2 | Low (5–8%) |
One-Pot MCR (Formic Acid) | 2–3 h | 87 | 2.0 | Minimal (<3%) |
These strategies align with green chemistry principles by reducing solvent consumption and waste generation [4] .
For commercial-scale manufacturing, continuous flow reactors address limitations of batch processes, such as inconsistent heat/mass transfer and prolonged cycle times. A patented flow system for Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate integrates:
This setup achieves 92% conversion with >99% purity, reducing processing time from hours to minutes. Cold-chain transportation requirements (as specified by suppliers like BLD Pharmatech) further necessitate flow systems’ stability for direct crystallization and packaging [2] [5].
Table 3: Batch vs. Flow Reactor Parameters for Industrial Production
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Capacity | 50–100 kg/day | 500–700 kg/day |
Reaction Time | 10–12 h | 0.2 h (residence) |
Temperature Control | ±5°C variance | ±0.5°C precision |
Purity | 90–95% | 99% |
Solvent Consumption | 20 L/kg product | 5 L/kg product |
Flow chemistry also enables direct coupling with enzymatic resolution modules to isolate enantiopure intermediates when chiral isopropyl groups are used [5].
Catalysts critically govern the efficiency and selectivity of benzodiazole cyclization. Lewis acid catalysts like InCl₃ (20 mol%) accelerate imine formation and ring closure under ultrasound irradiation, achieving 95% yield in 20 minutes for analogous benzimidazoles [6]. Similarly, zinc-modified montmorillonite clays facilitate N-alkylation with isopropyl bromide, minimizing quaternary ammonium salt byproducts [4].
Heterogeneous catalysts offer additional advantages in recyclability and selectivity:
Table 4: Catalytic Systems for Optimized Benzodiazole Synthesis
Catalyst | Loading (mol%) | Reaction Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|---|
InCl₃ | 20 | Ultrasound, 40°C, 0.3 h | 95 | >99 |
ZnCl₂/Montmorillonite | 15 | 80°C, 2 h | 88 | 95 |
Pd/C (10%) | 5 | H₂ (1 atm), 60°C, 1 h | 90 | 98 |
NHC-Cu | 2 | O₂ balloon, 70°C, 3 h | 82 | 94 |
Mechanistic studies confirm that InCl₃ activates carbonyl groups via coordination, while NHC-copper systems operate through single-electron transfer pathways [6] [10]. Future directions focus on biocatalytic cyclization using engineered transaminases to achieve enantioselective N-alkylation [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: